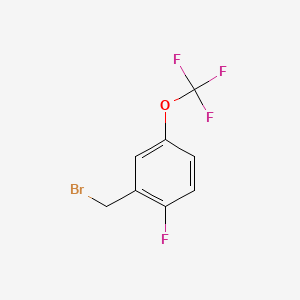

2-Fluoro-5-(trifluoromethoxy)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOISGBFWQAPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382583 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-24-8 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS Number: 86256-24-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel pharmaceutical compounds.

Chemical and Physical Properties

This compound is a substituted aromatic compound valued for its unique combination of reactive functional groups. The presence of a fluorine atom, a trifluoromethoxy group, and a benzylic bromide moiety makes it a versatile reagent for introducing these key pharmacophores into target molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86256-24-8 | [3] |

| Molecular Formula | C₈H₅BrF₄O | [3] |

| Molecular Weight | 273.025 g/mol | [3] |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | [4] |

| Synonyms | 1-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)benzene | [3] |

| Appearance | Clear colorless liquid | [4] |

| Purity | ≥96.0% (GC) | [4] |

| Refractive Index (@ 20°C) | 1.4630-1.4680 | [4] |

Synthesis and Reactivity

A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding methylbenzene (toluene) derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

The benzylic bromide is a reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, making it a valuable intermediate in multi-step organic synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][5] The trifluoromethoxy group can improve metabolic stability by blocking potential sites of oxidation and can also increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

While specific examples of marketed drugs synthesized directly from this compound are not publicly documented, its structural motifs are present in various biologically active compounds. Its utility lies in its ability to serve as a versatile building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neuroscience.

Experimental Protocols

Although a specific, peer-reviewed protocol for the synthesis of this compound is not available, a general procedure can be adapted from the synthesis of similar compounds, such as 4-(Trifluoromethoxy)benzyl bromide.[6]

General Protocol for the Synthesis of a Substituted Benzyl Bromide:

Materials:

-

Substituted Toluene (e.g., 2-Fluoro-5-(trifluoromethoxy)toluene)

-

N-Bromosuccinimide (NBS)

-

Radical Initiator (e.g., Benzoyl Peroxide or AIBN)

-

Anhydrous Carbon Tetrachloride (or other suitable solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the substituted toluene in anhydrous carbon tetrachloride under an inert atmosphere, add N-bromosuccinimide and a catalytic amount of the radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.

-

Purify the crude product by vacuum distillation or column chromatography.

Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would need to be optimized for the synthesis of this compound.

Safety and Handling

Substituted benzyl bromides are generally considered to be lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 2: General Safety Information for Substituted Benzyl Bromides

| Hazard | Precaution |

| Skin and Eye Irritant/Corrosive | Wear appropriate gloves and eye/face protection. In case of contact, immediately flush with copious amounts of water. |

| Lachrymator | Work in a well-ventilated fume hood. |

| Inhalation Toxicity | Avoid breathing vapors. Use appropriate respiratory protection if necessary. |

| Reactivity | Store away from strong oxidizing agents and moisture. |

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

While a full set of spectroscopic data for this compound is not available in the public literature, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine and trifluoromethoxy substituents. A characteristic singlet for the benzylic CH₂Br protons would be observed in the range of 4.4-4.6 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group and the benzylic carbon being of particular interest.

-

¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and another for the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine. Fragmentation patterns would likely involve the loss of the bromine atom and the trifluoromethoxy group.

-

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C-F stretching, and C-O-C stretching of the ether linkage.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine, a trifluoromethoxy group, and a reactive benzyl bromide handle allows for the efficient introduction of these important pharmacophores into complex molecules. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, its potential for the development of novel therapeutics is significant. Further research into the synthesis and application of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. H26795.06 [thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Page loading... [guidechem.com]

Technical Guide: Physical Properties of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known physical and chemical properties of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide. It is intended to serve as a key resource for laboratory and research applications.

Chemical Identity and Structure

This compound is a substituted aromatic halogenated compound. Its chemical structure and identifiers are fundamental for its application in pharmaceutical and agrochemical research. The relationships between its various identifiers are outlined below.

Physical and Chemical Properties

The physical properties of this compound are critical for its handling, storage, and use in synthetic chemistry. The data available from suppliers and safety data sheets are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 86256-24-8 | [1][2] |

| Molecular Formula | C₈H₅BrF₄O | [1][2] |

| Molecular Weight | 273.025 g/mol | [2] |

| Appearance / Form | Clear colorless liquid | [1] |

| Purity (Assay by GC) | ≥ 96.0% | [1] |

| Refractive Index | 1.4630 - 1.4680 (@ 20°C) | [1] |

| Sensitivity | Air sensitive | [3] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No specific data available, inquire for details | [2] |

Experimental Protocols

-

Refractive Index: The refractive index is typically measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism, and the instrument is calibrated. The refractive index is read at a specified temperature, commonly 20°C, and corrected if necessary.

-

Gas Chromatography (GC) for Purity Assay: The purity of the compound is assessed using gas chromatography. A sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by an inert carrier gas. The components are separated based on their boiling points and interaction with the column's stationary phase. The retention time and peak area are used to determine the purity relative to a standard.

-

Appearance and Form: This is determined by visual inspection of the substance under controlled lighting conditions.

Representative Synthetic Workflow

While a specific synthesis protocol for this compound is not detailed in the searched literature, a general method for preparing substituted benzyl bromides involves the free-radical bromination of the corresponding toluene derivative.[4] This process typically uses a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator under light or heat.

The diagram below illustrates a generalized workflow for such a synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound was not fully retrieved, related benzyl bromide compounds are known to be strong lachrymators and are irritating to the skin, eyes, and mucous membranes.[4][5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is noted to be air-sensitive, suggesting it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]

References

- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 6. canbipharm.com [canbipharm.com]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. This document details its chemical structure, properties, and outlines a representative synthetic pathway, offering valuable insights for professionals engaged in research and development.

Chemical Structure and Nomenclature

This compound is a substituted toluene derivative. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring, combined with a reactive benzyl bromide moiety, makes it a versatile building block in organic synthesis.

The definitive identification of this compound is based on its IUPAC name and CAS registry number.

-

IUPAC Name : 2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene[1]

-

CAS Number : 86256-24-8[2]

-

Molecular Formula : C₈H₅BrF₄O[2]

The structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 273.02 g/mol | [2] |

| Appearance | Clear colorless liquid | |

| Purity | ≥96.0% (GC) | |

| Refractive Index | 1.4660 (@ 20°C) | |

| Storage Temperature | 2-8°C | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Not readily available |

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethoxy group is a valuable substituent in drug design as it can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.

A plausible synthetic route to this compound can be inferred from established organic chemistry principles and analogous preparations. A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding methylbenzene (toluene) derivative.

Experimental Protocol: Radical Bromination (Representative)

The following is a representative protocol for the synthesis of a benzyl bromide from a toluene precursor. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of the starting material, 2-Fluoro-5-(trifluoromethoxy)toluene, in a suitable inert solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

-

Bromination: N-Bromosuccinimide (NBS) is added to the reaction mixture. The mixture is then heated to reflux and irradiated with a UV lamp to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

The following diagram illustrates the logical workflow of this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

As a fluorinated building block, this compound is utilized in the synthesis of a variety of target molecules. Its utility stems from the ability to introduce the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into a larger molecule through nucleophilic substitution of the bromide. This is a common strategy in the development of novel pharmaceuticals and agrochemicals.

An illustrative application is the synthesis of ether or ester derivatives, which are common linkages in biologically active compounds. A generalized reaction scheme for such a transformation is presented below.

Caption: A logical diagram of a typical nucleophilic substitution reaction.

The introduction of fluorine-containing groups is a widely employed strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can lead to enhanced binding affinity, improved metabolic stability, and altered lipophilicity, all of which are critical parameters in the optimization of drug candidates.

References

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the chemical intermediate 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS No: 86256-24-8, Molecular Formula: C₈H₅BrF₄O).[1][2] The characterization of such molecules is fundamental for ensuring structural integrity, purity, and consistency in research and development settings. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei.[3][4][5]

The following tables summarize the anticipated chemical shifts (δ) for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.1 | Multiplet (m) | 3H | Aromatic CH |

| ~ 4.5 | Singlet (s) | 2H | -CH₂Br |

Note: Aromatic proton signals are expected to be complex due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 159 (d, ¹JCF ≈ 250 Hz) | Doublet | C-F |

| ~ 148 (q, ²JCF ≈ 2 Hz) | Quartet | C-OCF₃ |

| ~ 130 - 115 | Multiplets | Aromatic CH |

| ~ 120.6 (q, ¹JCF ≈ 258 Hz) | Quartet | -OCF₃ |

| ~ 30 | Singlet | -CH₂Br |

Note: 'd' denotes a doublet due to carbon-fluorine coupling, and 'q' denotes a quartet due to coupling with the three fluorine atoms of the trifluoromethoxy group.[6]

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | Singlet (s) | -OCF₃ |

| ~ -115 | Multiplet (m) | Ar-F |

Note: ¹⁹F chemical shifts are typically referenced against CFCl₃.[7] The wide chemical shift range of ¹⁹F NMR allows for clear resolution of different fluorine environments.[8]

A generalized protocol for acquiring NMR spectra is as follows:[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[9]

-

Transfer: Filter the resulting solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[10][11][12]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-O Stretch | Aryl Ether |

| 1250 - 1000 | C-F Stretch | -F, -OCF₃ |

| ~ 1215 | C-Br Stretch | Benzyl Bromide |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule's overall structure.[10]

For a liquid sample, the thin-film method is commonly employed:[12][13]

-

Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12]

-

Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film sandwiched between them.[14]

-

Instrumentation: Place the "sandwich" into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[15][16][17]

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Ion Identity | Notes |

| 272 / 274 | [M]⁺ | Molecular Ion Peak . Shows a characteristic ~1:1 intensity ratio due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 193 | [M - Br]⁺ | Loss of the bromine radical, forming the stable 2-fluoro-5-(trifluoromethoxy)benzyl cation. This is often the base peak . |

| 124 | [C₇H₃F₃]⁺ | Further fragmentation of the benzyl cation. |

Note: The analysis is typically performed using Electron Ionization (EI), which often causes the parent ion to fragment.[15]

A general protocol for MS analysis using Electron Ionization (EI) is as follows:[18]

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the instrument, where it is vaporized under high vacuum.[15]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a radical cation (the molecular ion).[18]

-

Acceleration: Accelerate the newly formed ions through an electric field.

-

Deflection/Separation: Pass the ions through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[18]

-

Detection: The separated ions strike a detector, which measures their abundance.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

References

- 1. H26795.06 [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. colorado.edu [colorado.edu]

- 8. azom.com [azom.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. fiveable.me [fiveable.me]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS No. 86256-24-8) is limited. This guide provides an in-depth analysis of its expected reactivity and stability based on the known chemistry of structurally similar fluorinated benzyl bromides. The experimental protocols and quantitative data presented herein are representative examples derived from analogous compounds and should be adapted and validated for specific research applications.

Introduction

This compound is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of a reactive benzylic bromide and the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. These groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly valuable in drug discovery programs.[1][2] This guide provides a comprehensive overview of the anticipated reactivity, chemical stability, and handling of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 86256-24-8 | [1][2] |

| Molecular Formula | C₈H₅BrF₄O | [1][2] |

| Molecular Weight | 273.03 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/solid | |

| Purity | Typically ≥97% | [1] |

| Refractive Index | ~1.466 | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Difficult to mix with water. | [2] |

Reactivity Profile

The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The fluorine and trifluoromethoxy groups on the aromatic ring are electron-withdrawing, which can influence the reactivity of the benzyl bromide and the aromatic ring itself.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles. These reactions are fundamental to its application as a building block for introducing the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into target molecules.

Typical Nucleophiles:

-

O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

-

N-Nucleophiles: Primary and secondary amines, azides, and heterocycles to form the corresponding substituted amines and azides.

-

S-Nucleophiles: Thiols and thiolates to form thioethers.

-

C-Nucleophiles: Cyanide, enolates, and organometallic reagents.

The general workflow for a typical nucleophilic substitution is outlined in the diagram below.

References

2-Fluoro-5-(trifluoromethoxy)benzyl bromide solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The introduction of fluorine and trifluoromethoxy groups can significantly alter the physicochemical properties of a molecule, including its solubility, which is a critical parameter influencing reaction conditions, purification methods, and biological activity. This guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, alongside a detailed experimental protocol for its qualitative determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structural components: a benzyl bromide core, a fluorine substituent, and a trifluoromethoxy group.

-

Benzyl Bromide Core: The parent compound, benzyl bromide, is known to be sparingly soluble in water but miscible with many organic solvents.[1][2][3]

-

Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic and is known to enhance the solubility of molecules in organic solvents and biological membranes.[4] Its presence is expected to decrease aqueous solubility while increasing solubility in nonpolar and moderately polar organic solvents.

-

Fluoro (-F) Group: The single fluorine atom also contributes to the lipophilicity of the molecule.

Considering these factors, this compound is predicted to be poorly soluble in polar protic solvents like water and highly soluble in a range of aprotic and nonpolar organic solvents.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble/Slightly Soluble | The high lipophilicity imparted by the trifluoromethoxy and fluoro groups, along with the benzyl bromide core, suggests poor miscibility with highly polar and hydrogen-bonding solvents like water.[4][5] Solubility in lower alcohols may be slightly better than in water but is still expected to be limited. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents possess a moderate to high dielectric constant and are capable of dissolving a wide range of organic compounds. The polarity of the C-F and C-Br bonds should allow for favorable dipole-dipole interactions. |

| Nonpolar/Slightly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Toluene, Hexane | Soluble | The overall nonpolar character of the substituted benzene ring and the lipophilic nature of the trifluoromethoxy group strongly suggest good solubility in these solvents. |

Experimental Protocol

The following is a detailed methodology for the qualitative determination of the solubility of this compound.

Objective: To qualitatively assess the solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

-

This compound

-

Test tubes or small vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Spatula

-

Solvents: Water (deionized), Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Toluene, Hexane.

-

Sample Preparation: Into a clean, dry test tube, add approximately 10-20 mg of solid this compound.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least one minute and observe the result.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains largely clear or a distinct solid phase is visible.

-

-

Record Results: Record the observation for each solvent in a laboratory notebook.

-

Repeat: Repeat steps 1-5 for each solvent to be tested.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use to be aware of all potential hazards.

-

Benzyl bromides are often lachrymators and irritants; handle with care.

Mandatory Visualization

Caption: Experimental workflow for qualitative solubility testing.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Benzyl bromide | 100-39-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly powerful substituent. Its unique electronic and steric characteristics can profoundly influence a drug candidate's lipophilicity, metabolic stability, and target engagement.[1][2][3] This technical guide provides an in-depth exploration of the trifluoromethoxy group, summarizing its impact on key drug-like properties, outlining synthetic methodologies, and presenting its role in the context of specific therapeutic agents.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethoxy group imparts a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[1][2]

-

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1] This high lipophilicity can enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4][5][6] However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4][5] This increased stability often leads to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[7] Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a common strategy to block a site of metabolism.[2]

-

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing.[6][8] This can significantly impact the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH.[9] Altering the pKa can affect a drug's solubility, receptor binding, and pharmacokinetic properties.

-

Conformational Effects: The trifluoromethoxy group can adopt a conformation where it is positioned perpendicular to an adjacent aromatic ring.[10] This conformational preference can be exploited to enhance binding affinity to a biological target by presenting a different vector for interaction compared to a simple methoxy group.[10]

Quantitative Impact of the Trifluoromethoxy Group

The following table summarizes the quantitative effects of the trifluoromethoxy group on key physicochemical properties compared to its non-fluorinated methoxy analog and the related trifluoromethyl group.

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Impact on Drug Properties |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88 | +1.04[1] | Increases membrane permeability and can improve absorption.[4][5] |

| Hammett Constant (σp) | -0.27 | +0.54 | +0.35 | Modulates electronic environment, affecting pKa and target interactions. |

| Metabolic Stability | Prone to O-dealkylation | Highly stable | Highly stable[1][2] | Increases drug half-life and bioavailability.[4][7] |

| Hydrogen Bond Acceptor Strength | Moderate | Weak | Very Weak[1] | Reduces interactions with metabolic enzymes.[1] |

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule has historically been challenging. However, significant advancements have led to the development of more reliable and versatile synthetic methods.

Classical Methods

-

Chlorination/Fluorination Sequence: One of the earliest methods involves the reaction of anisoles with chlorine followed by treatment with antimony trifluoride or anhydrous hydrogen fluoride to replace the chlorine atoms with fluorine.[11]

-

From Phenols via Chloroformates: Phenols can be converted to aryl fluoroformates, which are then treated with sulfur tetrafluoride (SF4) to yield the desired aryl trifluoromethyl ethers.[11] This method often involves highly toxic reagents.

Modern Methods

-

Electrophilic Trifluoromethylation Reagents: Reagents such as Togni's reagents can be used for the direct O-trifluoromethylation of phenols and alcohols.[12]

-

Visible Light Photoredox Catalysis: Recent advances have enabled the synthesis of trifluoromethoxylated compounds under mild conditions using visible light photoredox catalysis, often starting from N-(hetero)aryl-N-hydroxylamides and a trifluoromethyl source.[10]

-

Oxidative Desulfurization-Fluorination: This approach involves the conversion of xanthates derived from alcohols or phenols to trifluoromethyl ethers using an oxidant and a fluoride source.[13]

Case Study: Riluzole

Riluzole is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[2][14] It contains a trifluoromethoxy group, which is crucial for its pharmacological profile.

Mechanism of Action: Riluzole is a neuroprotective agent that modulates glutamatergic neurotransmission.[15][16] Its primary mechanisms of action include:

-

Inhibition of glutamate release from presynaptic terminals.[17]

-

Blockade of voltage-gated sodium channels.[17]

-

Non-competitive antagonism of NMDA receptors.[16]

The trifluoromethoxy group in Riluzole contributes to its ability to cross the blood-brain barrier and enhances its metabolic stability, allowing for effective concentrations to be reached in the central nervous system.

Signaling Pathway of Riluzole in Neuroprotection

Caption: Riluzole's neuroprotective mechanism of action.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound in the early stages of drug discovery.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[7]

Materials:

-

Liver microsomes (human, rat, mouse, etc.)[18]

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)[19]

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]

-

Positive control compounds (e.g., testosterone, verapamil)

-

Ice-cold acetonitrile with an internal standard for quenching the reaction[20]

-

96-well plates

-

Incubator/shaker set to 37°C[19]

-

Centrifuge

-

LC-MS/MS system for analysis[18]

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add the test compound (final concentration typically 1 µM) to the wells of a 96-well plate containing the incubation mixture.[19][20] Pre-incubate the plate at 37°C for 5-10 minutes.[21]

-

Initiation: Start the reaction by adding the thawed liver microsomes (final protein concentration typically 0.5 mg/mL) to each well.[20]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[20][22]

-

Sample Processing: Centrifuge the plate to precipitate the proteins.[18]

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[19]

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[22]

Drug Discovery Workflow Incorporating the Trifluoromethoxy Group

Caption: A typical drug discovery workflow highlighting the strategic introduction of the -OCF3 group.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for optimizing drug candidates.[1][2][3] Its ability to enhance metabolic stability and modulate lipophilicity and electronic properties can address many of the challenges encountered in drug discovery.[1][2] While its synthesis can be complex, modern methodologies are making this powerful functional group more accessible. A thorough understanding of its properties and strategic application will continue to contribute to the development of safer and more effective medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 14. Riluzole - Wikipedia [en.wikipedia.org]

- 15. neurology.org [neurology.org]

- 16. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. scialert.net [scialert.net]

- 22. creative-bioarray.com [creative-bioarray.com]

Navigating the Synthesis and Handling of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide: An In-depth Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS No. 86256-24-8), a key reagent in pharmaceutical and agrochemical research. Due to the limited availability of a complete safety data sheet for this specific compound, this guide supplements available information with data from structurally similar benzyl bromides to ensure a thorough understanding of its hazard profile and handling requirements. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

This compound is a substituted benzyl bromide featuring both fluorine and trifluoromethoxy moieties. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 86256-24-8 | [1] |

| Molecular Formula | C8H5BrF4O | [1] |

| Molecular Weight | 273.02 g/mol | [1] |

| Appearance | Not specified, likely a liquid based on related compounds | |

| Purity | 97% | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature and lachrymatory effects. The available safety data indicates that it causes severe skin burns and serious eye damage.[1][2]

GHS Classification:

| Category | Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Additional Hazard | Lachrymator | Substance which increases the flow of tears |

Data sourced from Fisher Scientific Safety Data Sheet.[1]

Toxicological Information

Safe Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel. The following procedures are recommended:

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and bases.[6]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release and Firefighting Measures

Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4]

Firefighting: Use a dry chemical, carbon dioxide, or foam extinguisher.[6] Water spray may be used to cool containers. Firefighters should wear self-contained breathing apparatus and full protective gear.[6] Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be released.[7]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Caption: A typical workflow for the safe handling of hazardous chemical reagents.

Emergency Response Protocol

This diagram illustrates the logical steps to follow in case of an accidental exposure to this compound.

References

Safe Handling and Storage Protocols for Substituted Benzyl Bromides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and storage of substituted benzyl bromides. These compounds are valuable reagents in organic synthesis but are also hazardous due to their lachrymatory, corrosive, and reactive nature. Adherence to strict safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Substituted benzyl bromides are a class of organic compounds where a benzene ring is substituted with a bromomethyl group and one or more other functional groups. These substituents can significantly influence the physical and toxicological properties of the molecule. The following tables summarize key data for benzyl bromide and a selection of its substituted derivatives.

Table 1: Physical Properties of Selected Substituted Benzyl Bromides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Benzyl bromide | 100-39-0 | C₇H₇Br | 171.04 | -3 to -1[1] | 198-199[1][2] | 1.438 @ 25°C[1] |

| 4-Methoxybenzyl bromide | 2746-25-0 | C₈H₉BrO | 201.06 | 240[3][4] | 91 @ 1 mmHg[3][4] | 1.379 @ 25°C[3][4] |

| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | 98-100[5] | 289 (decomposes)[2] | Not readily available |

| 4-Chlorobenzyl bromide | 622-95-7 | C₇H₆BrCl | 205.48 | 46-51[6] | Not readily available | Not readily available |

| 4-Methylbenzyl bromide | 104-81-4 | C₈H₉Br | 185.06 | 34-36[7][8] | 218-220[7][9] | 1.33 (liquid)[3] |

| 4-Cyanobenzyl bromide | 17201-43-3 | C₈H₆BrN | 196.04 | 115-117[2][4] | 143 @ 12 mmHg[4] | 1.51[4] |

Table 2: Toxicity Data for Selected Substituted Benzyl Bromides

| Compound | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Acute Inhalation Toxicity (LC50) | Primary Hazards |

| Benzyl bromide | No data available[8][10] | No data available[10] | No data available[10] | Lachrymator, Corrosive, Irritant[11][12] |

| 4-Methoxybenzyl bromide | No data available | No data available | No data available | Severe skin burns and eye damage, Harmful if swallowed[13] |

| 4-Nitrobenzyl bromide | No data available | No data available | No data available | Causes severe skin burns and eye damage, May cause respiratory irritation[14] |

| 4-Chlorobenzyl bromide | No data available | No data available | No data available | Causes severe skin burns and eye damage[12] |

| 4-Methylbenzyl bromide | Toxic if swallowed[15] | Toxic in contact with skin[15] | Harmful if inhaled[16] | Causes severe skin burns and eye damage, May cause respiratory irritation[15] |

| 4-Cyanobenzyl bromide | Harmful if swallowed[17] | Harmful in contact with skin[17] | Harmful if inhaled[17] | Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled[18][19] |

Note: The absence of specific LD50/LC50 data does not imply a lack of toxicity. All substituted benzyl bromides should be handled with extreme care as they are potent lachrymators and irritants.

Reactivity and Incompatibilities

Substituted benzyl bromides are reactive electrophiles that readily participate in nucleophilic substitution reactions. The reactivity is influenced by the nature of the substituent on the aromatic ring.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the benzene ring, which can stabilize the benzylic carbocation intermediate, favoring S_N1 reactions.[20]

-

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the benzylic carbon more electrophilic and favoring S_N2 reactions.

Incompatible Materials:

Substituted benzyl bromides are incompatible with a range of substances and conditions. Contact with these should be strictly avoided to prevent hazardous reactions.[21]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can lead to elimination reactions or hydrolysis.[21]

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Alcohols and Amines: Will react as nucleophiles, leading to substitution.[21]

-

Metals: Can catalyze decomposition and polymerization, especially in the presence of moisture.[22]

-

Water/Moisture: Hydrolysis will occur, producing corrosive hydrogen bromide gas.[22]

-

Light: Sensitive to light, which can promote decomposition.[22]

Experimental Protocols

Strict adherence to established protocols is crucial for the safe handling of substituted benzyl bromides. The following are detailed methodologies for common laboratory procedures.

Protocol for Weighing and Dispensing

For Solid Substituted Benzyl Bromides (e.g., 4-Nitrobenzyl bromide, 4-Cyanobenzyl bromide):

-

Preparation: Don all appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Ensure the chemical fume hood is functioning correctly.

-

Designated Area: Perform all manipulations within a certified chemical fume hood.

-

Tare Method:

-

Place a clean, dry, and labeled receiving vial with its cap on an analytical balance located outside the fume hood and tare the balance.

-

Transfer the tared vial and cap into the fume hood.

-

Carefully open the container of the substituted benzyl bromide inside the fume hood.

-

Using a clean, non-metallic spatula, transfer an approximate amount of the solid into the tared vial. Avoid creating dust.

-

Securely cap the vial.

-

Remove the capped vial from the fume hood and weigh it on the same analytical balance.

-

Calculate the mass of the transferred solid. Repeat the transfer process if necessary to obtain the desired amount.[23]

-

-

Cleaning: Decontaminate the spatula and any other contaminated surfaces immediately using a suitable solvent (e.g., acetone) followed by soap and water. Dispose of all contaminated disposable materials in a designated hazardous waste container.

For Liquid Substituted Benzyl Bromides (e.g., Benzyl bromide, 4-Methoxybenzyl bromide):

-

Preparation: Wear the same PPE as for solids. Ensure the fume hood is operational.

-

Dispensing:

-

Work exclusively within a chemical fume hood.

-

Use a calibrated glass syringe with a long, blunt-tipped needle for accurate and safe transfer.

-

Slowly draw the liquid into the syringe, avoiding the creation of aerosols.

-

Dispense the liquid directly into the reaction vessel, keeping the tip of the needle below the surface of the solvent if possible.

-

-

Cleaning: Immediately rinse the syringe and needle with a suitable solvent (e.g., acetone) multiple times, dispensing the rinsate into a designated hazardous waste container.

Protocol for Setting Up a Reaction Under Inert Atmosphere

Many reactions with substituted benzyl bromides require an inert atmosphere to prevent side reactions with moisture and oxygen.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at >120°C) and allowed to cool in a desiccator.[3]

-

Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while it is still warm and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or a balloon.[3][7]

-

Purging: Cycle between vacuum and the inert gas at least three times to ensure all air is removed from the system.

-

Reagent Addition:

-

Add the solvent and any air-stable reagents to the reaction flask via a syringe or a powder funnel under a positive flow of inert gas.

-

Add the substituted benzyl bromide (liquid or a solution of a solid) to the reaction mixture using a syringe.

-

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

Protocol for Quenching a Reaction

At the completion of a reaction, any unreacted substituted benzyl bromide must be safely quenched.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath to control the exothermicity of the quenching process.[24]

-

Quenching Agent: Slowly and carefully add a suitable nucleophilic quenching agent. A common and effective method is the slow addition of a solution of sodium bicarbonate or triethylamine in a suitable solvent.[24] For highly reactive reagents, a less reactive alcohol like isopropanol can be added first, followed by a more reactive one like methanol, and finally water.[25]

-

Stirring: Allow the mixture to stir for at least 30 minutes at room temperature to ensure complete quenching of the electrophile.

-

Work-up: Proceed with the standard aqueous work-up procedure for your reaction.

Protocol for Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent exposure and environmental contamination.

-

Glassware Decontamination:

-

Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the benzyl bromide residue. Collect this rinse as hazardous waste.[1]

-

Then, wash the glassware with a base bath (a saturated solution of potassium hydroxide in ethanol or isopropanol) to hydrolyze any remaining benzyl bromide. Caution: Base baths are highly corrosive.

-

Finally, wash the glassware with soap and water, followed by a final rinse with deionized water.[1]

-

-

Waste Disposal:

-

All solid and liquid waste containing substituted benzyl bromides must be collected in clearly labeled, dedicated hazardous waste containers.[22]

-

Do not mix benzyl bromide waste with incompatible materials.[4]

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

-

Mandatory Visualizations

Risk Assessment Workflow

A systematic risk assessment should be performed before handling any substituted benzyl bromide.

Reactivity Pathways: S_N1 vs. S_N2

The substitution pattern on the benzene ring influences the preferred nucleophilic substitution mechanism.

References

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. youtube.com [youtube.com]

- 3. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]

- 4. nj.gov [nj.gov]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westliberty.edu [westliberty.edu]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. How To [chem.rochester.edu]

- 14. ehso.emory.edu [ehso.emory.edu]

- 15. nist.gov [nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. msds.nipissingu.ca [msds.nipissingu.ca]

- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 19. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. orgsyn.org [orgsyn.org]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 24. chemistry.nd.edu [chemistry.nd.edu]

- 25. epfl.ch [epfl.ch]

Commercial Suppliers and Technical Guide for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in Research

For researchers, scientists, and professionals in drug development, 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a valuable reagent in the synthesis of novel compounds, particularly in the fields of medicinal chemistry, agrochemicals, and dyestuffs.[1] Its unique substitution pattern, featuring both fluorine and trifluoromethoxy groups, can impart desirable properties such as altered lipophilicity, metabolic stability, and binding affinity to target molecules. This technical guide provides an in-depth overview of commercial suppliers, key chemical data, and a representative experimental protocol for the utilization of this compound.

Commercial Availability

A number of chemical suppliers offer this compound for research purposes. The purity and available quantities may vary between suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity/Specification |

| Thermo Scientific Chemicals (Fisher Scientific) | ≥96.0% (GC) |

| BLD Pharm | Purity not specified |

| CookeChem | 97% |

| Echemi | Purity not specified |

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound. This information is essential for reaction planning, safety assessment, and data interpretation.

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| CAS Number | 86256-24-8 | [2][3][4][5][6] |

| Molecular Formula | C8H5BrF4O | [2][3][4][5][6] |

| Molecular Weight | 273.02 g/mol | [2][3][4] |

| Appearance | Clear colorless liquid | [6] |

| Purity (Assay by GC) | ≥96.0% | [6] |

| Refractive Index (@ 20°C) | 1.4630-1.4680 | [6] |

| Hazard Class | Skin Corrosion 1B, Eye Damage 1 | [3] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) | [3] |

| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310, P303+P361+P353 | [3] |

| Special Hazards | Lachrymator | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Experimental Protocols

While specific experimental protocols for every application of this compound are proprietary or published within specific research articles, a general procedure for a common application, such as the synthesis of a benzyl ether (a Williamson ether synthesis), can be outlined. The following is a representative protocol adapted from procedures for similar benzyl bromides.[7]

Objective: To synthesize a benzyl ether derivative by reacting this compound with an alcohol.

Materials:

-

This compound

-

Alcohol of choice (e.g., a primary or secondary alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 equivalent). The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).

-

Deprotonation: Anhydrous DMF is added to dissolve the alcohol. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: The reaction mixture is cooled back to 0 °C. A solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Analysis: The crude product can be purified further by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of a benzyl ether using this compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 86256-24-8|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.pt [fishersci.pt]

- 4. 86256-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound , 97 , 86256-24-8 - CookeChem [cookechem.com]

- 6. H26795.06 [thermofisher.com]

- 7. Benzyl Ethers [organic-chemistry.org]

Electrophilic and nucleophilic sites of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide

Introduction

This compound is a halogenated aromatic compound with significant applications in organic synthesis and pharmaceutical development. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and a benzylic bromide, imparts distinct reactivity. The trifluoromethoxy group, in particular, can enhance properties like lipophilicity and metabolic stability, making it a valuable moiety in drug design. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this molecule, offering insights into its reactivity for researchers, scientists, and professionals in drug development.

Core Concepts: Electrophilicity and Nucleophilicity

In organic chemistry, the concepts of electrophilicity and nucleophilicity are central to understanding reaction mechanisms.

-

Electrophiles are chemical species that are "electron-loving." They are electron-deficient and readily accept a pair of electrons to form a new covalent bond. Electrophilic sites in a molecule typically have a partial or full positive charge.

-

Nucleophiles are "nucleus-loving" species. They are electron-rich, possessing a lone pair of electrons or a pi bond that can be donated to form a new covalent bond with an electrophile.

The reactivity of this compound is primarily dictated by the interplay of these properties across its structure.

Analysis of Electrophilic and Nucleophilic Sites

The structure of this compound contains several key functional groups that determine its electronic landscape. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents, combined with the labile carbon-bromine bond, creates distinct regions of high and low electron density.

Primary Electrophilic Site: The Benzylic Carbon

The most significant electrophilic site in the molecule is the benzylic carbon of the bromomethyl group (-CH₂Br). This high electrophilicity is due to two main factors:

-

Inductive Effect: The highly electronegative bromine atom polarizes the C-Br bond, withdrawing electron density from the carbon and inducing a significant partial positive charge (δ+).

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, which facilitates nucleophilic attack at the benzylic carbon.

This benzylic position is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), which are foundational for its use as a synthetic building block.[1][2] The benzylic position is preferentially targeted in such reactions due to the resonance stabilization of the potential carbocation intermediate in an SN1 pathway.[3]

Secondary Electrophilic Sites: Aromatic Ring Carbons

The aromatic ring itself possesses electrophilic character due to the strong electron-withdrawing effects of the fluorine and trifluoromethoxy (-OCF₃) substituents. These groups decrease the electron density of the π-system, making the ring carbons, particularly those ortho and para to the substituents, susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions. However, this reactivity is far less pronounced compared to the benzylic carbon.

Nucleophilic Sites

While the molecule is predominantly electrophilic in nature, it does possess sites with lone pairs of electrons that can exhibit nucleophilic character.

-

Fluorine and Oxygen Atoms: The fluorine atom at the C2 position and the oxygen atom of the trifluoromethoxy group at the C5 position have lone pairs of electrons. However, their nucleophilicity is significantly diminished. The high electronegativity of fluorine holds its lone pairs tightly. Similarly, the strong electron-withdrawing effect of the adjacent -CF₃ group reduces the availability of the oxygen's lone pairs, making them weakly nucleophilic.

-

Aromatic π-System: The π-electron cloud of the benzene ring can act as a nucleophile in electrophilic aromatic substitution (EAS) reactions. However, due to the deactivating, meta-directing nature of the trifluoromethoxy group and the deactivating, ortho/para-directing nature of the fluorine atom, the ring is strongly deactivated towards electrophilic attack.

Data Presentation: Summary of Reactive Sites

| Site | Type | Relative Reactivity | Influencing Factors | Common Reactions |

| Benzylic Carbon (-CH₂Br) | Electrophilic | High | Polar C-Br bond, Good leaving group (Br⁻), Resonance stabilization of carbocation | SN1, SN2 |

| Aromatic Ring Carbons | Electrophilic | Low | Electron-withdrawing F and -OCF₃ groups | SNAr (under harsh conditions) |

| Oxygen (-OCF₃) | Nucleophilic | Very Low | Electron-withdrawing -CF₃ group, Electronegativity | Protonation, Lewis acid coordination |

| Fluorine (-F) | Nucleophilic | Very Low | High electronegativity | Protonation, Lewis acid coordination |

| Aromatic π-System | Nucleophilic | Very Low | Deactivating F and -OCF₃ groups | Electrophilic Aromatic Substitution (disfavored) |

Reaction Mechanisms and Experimental Protocols

The primary utility of this compound in synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution (SN2 Mechanism)

In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the bromide leaving group.

Generic Experimental Protocol for SN2 Reaction:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or an amine; 1.1 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C) to facilitate the reaction. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired substituted product.

Nucleophilic Substitution (SN1 Mechanism)

Under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), the reaction may proceed via an SN1 mechanism. This involves a two-step process: formation of a resonance-stabilized benzylic carbocation, followed by rapid attack by the nucleophile.

Generic Experimental Protocol for SN1 Reaction:

-

Dissolution: Dissolve this compound (1.0 eq) in a polar protic solvent such as ethanol or a mixture of water and acetone.

-

Addition of Nucleophile: Add a weak, non-basic nucleophile (e.g., water, alcohol; often the solvent itself).

-